SODIUM BIPHENYL

Catalog No.
S1898702
CAS No.
5137-46-2
M.F
C12H11Na
M. Wt
178.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SODIUM BIPHENYL

CAS Number

5137-46-2

Product Name

SODIUM BIPHENYL

IUPAC Name

sodium;1,1'-biphenyl;hydride

Molecular Formula

C12H11Na

Molecular Weight

178.20 g/mol

InChI

InChI=1S/C12H10.Na.H/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-10H;;/q;+1;-1

InChI Key

SZJALDBKOTZIPO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2.[Na]

Canonical SMILES

[H-].C1=CC=C(C=C1)C2=CC=CC=C2.[Na+]

Decomposing Organic Halide Compounds

(1,1'-Biphenyl)sodium acts as a powerful dehalogenating agent, effectively breaking down organic halide compounds. This property makes it valuable in analyzing the halogen content of various organic molecules. When (1,1'-Biphenyl)sodium comes in contact with organic halides like tetrachloromethane or chlorobenzene, it cleaves the carbon-halogen bond. Source: 分析用試薬: 含ハロゲン化合物の分解 Sodium biphenyl (Sodium Biphenyl for Decomposing Halogenated Compounds):

Analysis of Released Halide Ions

The dehalogenation reaction with (1,1'-Biphenyl)sodium converts the covalently bound halogens in the organic molecule to free halide ions (e.g., Cl-). Researchers can then quantify these released halide ions using established methods like silver nitrate titration. This indirect approach allows for the determination of the halogen content in the original organic molecule. Source: 分析用試薬: 含ハロゲン化合物の分解 Sodium biphenyl (Sodium Biphenyl for Decomposing Halogenated Compounds):

Advantages of (1,1'-Biphenyl)sodium

Compared to other dehalogenating agents, (1,1'-Biphenyl)sodium offers several advantages:

  • Strong Reducing Power: It exhibits exceptional reducing power, surpassing even metallic sodium in some cases. Source: 分析用試薬: 含ハロゲン化合物の分解 Sodium biphenyl (Sodium Biphenyl for Decomposing Halogenated Compounds):
  • Long-lasting Solution: Unlike highly reactive metallic sodium, (1,1'-Biphenyl)sodium solutions in solvents like dimethoxyethane can remain stable for extended periods. Source: 分析用試薬: 含ハロゲン化合物の分解 Sodium biphenyl (Sodium Biphenyl for Decomposing Halogenated Compounds):
  • Ease of Use: The analytical procedure using (1,1'-Biphenyl)sodium is relatively simple and efficient. It typically involves mixing the organic halide sample with the (1,1'-Biphenyl)sodium solution and then quantifying the released halide ions.

Important Considerations

Despite its advantages, handling (1,1'-Biphenyl)sodium requires caution due to its high reactivity.

  • Air and Moisture Sensitivity: The compound readily reacts with air and moisture, losing its effectiveness. Therefore, it's typically sold in sealed vials and needs to be stored under cool, dark conditions. Source: 分析用試薬: 含ハロゲン化合物の分解 Sodium biphenyl (Sodium Biphenyl for Decomposing Halogenated Compounds):
  • Potential Fire Hazard: When used in excess for decomposition, there's a slight risk of spontaneous combustion. Proper handling techniques are crucial to avoid such incidents. Source: 分析用試薬: 含ハロゲン化合物の分解 Sodium biphenyl (Sodium Biphenyl for Decomposing Halogenated Compounds):

Sodium biphenyl is an organic compound formed from the reaction of sodium with biphenyl. It is a white to yellowish solid that is soluble in organic solvents but insoluble in water. Sodium biphenyl serves as a powerful reducing agent and is often utilized in various chemical synthesis processes. Its unique properties stem from the biphenyl structure, which consists of two phenyl rings connected by a single bond, allowing for various chemical interactions and reactions.

, primarily due to its ability to act as a reducing agent. Some notable reactions include:

  • Electrophilic Substitution: Similar to biphenyl, sodium biphenyl can undergo electrophilic substitution reactions, where electrophiles attack the aromatic rings, leading to various substituted products .
  • Reductive Reactions: Sodium biphenyl can reduce various organic compounds, facilitating the formation of new carbon-carbon bonds. For instance, it has been used in the synthesis of biphenyl derivatives through coupling reactions .
  • Formation of Biphenyl Radicals: In certain conditions, sodium biphenyl can generate radical species that can further participate in radical-based reactions, enhancing its utility in synthetic organic chemistry .

Sodium biphenyl can be synthesized through several methods:

  • Direct Reaction with Sodium: The most common method involves reacting solid sodium with biphenyl in an inert atmosphere (usually nitrogen or argon) to prevent oxidation:
    C12H10+2Na2NaC12H10\text{C}_{12}\text{H}_{10}+2\text{Na}\rightarrow 2\text{NaC}_{12}\text{H}_{10}
    This reaction typically occurs in a solvent such as tetrahydrofuran or dimethoxyethane to facilitate the dissolution of reactants and enhance reaction kinetics .
  • Lithiation Method: Another method involves the lithiation of biphenyl followed by treatment with sodium salts to form sodium biphenyl. This process allows for better control over the reaction conditions and yields high-purity products .
  • Electrochemical Synthesis: Recent advancements have explored electrochemical methods to synthesize sodium biphenyl as part of battery technology, where it serves as an anolyte due to its favorable electrochemical properties .

Sodium biphenyl has several applications across various fields:

  • Reducing Agent: It is widely used in organic synthesis as a reducing agent for various functional groups, particularly in the formation of carbon-carbon bonds.
  • Battery Technology: Sodium biphenyl has been investigated for use in sodium-seawater batteries due to its ability to facilitate reversible sodium ion storage and mitigate dendrite growth during charging cycles .
  • Organic Synthesis: It serves as an intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Research on the interactions of sodium biphenyl focuses on its reactivity with other organic compounds and its role as a reducing agent. Studies have shown that it can effectively reduce alkyl halides and other electrophiles, leading to diverse synthetic pathways . Additionally, investigations into its electrochemical behavior reveal insights into its potential applications in energy storage systems.

Sodium biphenyl shares similarities with several related compounds. Here are some comparable substances along with their unique characteristics:

CompoundStructure TypeUnique Features
BiphenylAromatic hydrocarbonBase structure for many derivatives; low reactivity
Lithium BiphenylAlkali metal saltStrong reducing agent; forms radical anions
Dimethyl BiphenylSubstituted biphenylIncreased steric hindrance; used in specific syntheses
Polychlorinated BiphenylChlorinated derivativeHistorically used as pesticides; environmental concerns
Sodium NaphthaleneRelated aromatic compoundMore reactive due to additional ring structure

Sodium biphenyl's uniqueness lies in its specific reactivity patterns and applications in both organic synthesis and energy storage technologies, distinguishing it from other similar compounds.

Physical Description

17.7% Solution in bis(2-ethoxyethyl) ether: Cloudy liquid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

178.07584463 g/mol

Monoisotopic Mass

178.07584463 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

5137-46-2

Dates

Modify: 2024-04-14

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